D,L-SELENOCYSTEINE
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Overview
Description
D,L-Selenocysteine: is a selenium-containing amino acid that is structurally similar to cysteine, with selenium replacing the sulfur atomSelenocysteine is unique due to its incorporation into proteins via a specific mechanism involving the UGA codon, which typically signals a stop in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Selenocysteine can be synthesized through the reaction of chloroalanine with disodium diselenide, followed by reduction to the selenol form.
Biosynthesis: In biological systems, selenocysteine is synthesized on its specific transfer RNA (tRNA) from selenide, ATP, and serine.
Industrial Production Methods: Industrial production of selenocysteine is challenging due to its susceptibility to oxidation. Most production methods focus on biosynthesis using genetically engineered microorganisms that can incorporate selenocysteine into proteins .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Selenocysteine readily undergoes oxidation to form selenocystine, which contains a diselenide bond.
Reduction: Selenocysteine can be reduced back to its selenol form from selenocystine under reducing conditions.
Substitution: Selenocysteine can participate in nucleophilic substitution reactions due to the nucleophilicity of the selenol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or thioredoxin.
Substitution: Various electrophiles can react with the selenol group under mild conditions.
Major Products:
Oxidation: Selenocystine.
Reduction: Selenocysteine.
Substitution: Various seleno-derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Selenocysteine is used in the synthesis of selenoproteins and selenopeptides, which are studied for their unique redox properties and catalytic activities .
Biology: Selenocysteine is essential for the function of several enzymes, including glutathione peroxidases and thioredoxin reductases, which protect cells from oxidative damage .
Medicine: Selenocysteine-containing enzymes are targets for drug development due to their roles in cancer prevention, cardiovascular health, and immune function .
Industry: Selenocysteine is used in the development of biosensors and other biotechnological applications due to its unique chemical properties .
Mechanism of Action
Selenocysteine exerts its effects primarily through its incorporation into selenoproteins. These proteins often have catalytic roles in redox reactions, where the selenol group of selenocysteine participates in the reduction of peroxides and other reactive oxygen species.
Comparison with Similar Compounds
Cysteine: Similar in structure but contains sulfur instead of selenium.
Selenomethionine: Contains selenium but is structurally different from selenocysteine.
Uniqueness of Selenocysteine: Selenocysteine is unique due to its lower pKa, higher nucleophilicity, and ability to participate in redox reactions more effectively than its sulfur analogs. These properties make it indispensable in various biological processes and applications .
Properties
CAS No. |
18312-66-8 |
---|---|
Molecular Formula |
C6H4ClN3O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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